

# Spectroscopic data (NMR, IR, Mass Spec) of "Bis(2-dimethylaminoethyl) ether"

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## Compound of Interest

Compound Name: *Bis(2-dimethylaminoethyl) ether*

Cat. No.: *B135502*

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## Spectroscopic Profile of Bis(2-dimethylaminoethyl) ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Bis(2-dimethylaminoethyl) ether** (CAS No. 3033-62-3), a versatile tertiary amine catalyst and ligand in coordination chemistry.<sup>[1][2][3][4]</sup> The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

### Core Spectroscopic Data

The empirical formula for **Bis(2-dimethylaminoethyl) ether** is  $C_8H_{20}N_2O$ , with a molecular weight of 160.26 g/mol.<sup>[1][5]</sup> Its structure consists of two dimethylaminoethyl groups linked by an ether oxygen.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the molecular structure of **Bis(2-dimethylaminoethyl) ether**.

#### $^1H$ NMR Spectral Data

The proton NMR spectrum is characterized by distinct signals for the methyl and methylene protons. The methyl protons of the two dimethylamino groups are chemically equivalent and thus appear as a single, sharp singlet. The methylene protons adjacent to the nitrogen and oxygen atoms show characteristic triplet patterns due to spin-spin coupling with their neighbors.

[1]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not available in search results	Triplet	4H	-O-CH <sub>2</sub> -
Data not available in search results	Triplet	4H	-CH <sub>2</sub> -N
Data not available in search results	Singlet	12H	-N(CH <sub>3</sub> ) <sub>2</sub>

#### <sup>13</sup>C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Distinct signals are expected for the methyl carbons of the dimethylamino groups and the two different methylene carbons.[1]

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in search results	-O-CH <sub>2</sub> -
Data not available in search results	-CH <sub>2</sub> -N
Data not available in search results	-N(CH <sub>3</sub> ) <sub>2</sub>

## Infrared (IR) Spectroscopy

As a tertiary amine, the IR spectrum of **Bis(2-dimethylaminoethyl) ether** does not exhibit N-H stretching bands.[6] Key absorptions are attributed to C-H, C-O, and C-N bond vibrations.

Wavenumber (cm <sup>-1</sup> )	Assignment
Data not available in search results	C-H stretching (alkane)
Data not available in search results	C-O stretching (ether)
Data not available in search results	C-N stretching (aliphatic amine)

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **Bis(2-dimethylaminoethyl) ether** results in fragmentation patterns characteristic of ethers and amines. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.<sup>[1]</sup> The NIST WebBook provides access to the mass spectrum of this compound.<sup>[1]</sup>

m/z	Relative Intensity (%)	Assignment
Data not available in search results	Molecular Ion (M <sup>+</sup> )	
Data not available in search results	[CH <sub>2</sub> =N(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>	
Data not available in search results	Other fragments	

## Experimental Protocols

Detailed experimental procedures are crucial for the accurate and reproducible acquisition of spectroscopic data.

### NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 10-20 mg of **Bis(2-dimethylaminoethyl) ether** into a clean, dry NMR tube.
- Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
- Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.

#### <sup>1</sup>H NMR Data Acquisition:

- Instrument: Bruker AVANCE 300 MHz spectrometer (or equivalent).
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Acquisition Time: ~3 seconds
- Relaxation Delay: 1 second

#### <sup>13</sup>C NMR Data Acquisition:

- Instrument: Bruker AVANCE 75 MHz spectrometer (or equivalent).
- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 1024 (or more for better signal-to-noise ratio)
- Acquisition Time: ~1.5 seconds
- Relaxation Delay: 2 seconds

## IR Spectroscopy Protocol

#### Sample Preparation (Neat Liquid):

- Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
- Place a single drop of liquid **Bis(2-dimethylaminoethyl) ether** directly onto the ATR crystal.

- Acquire the background spectrum (of the clean, empty ATR crystal) first, then the sample spectrum.

#### Data Acquisition:

- Instrument: FTIR spectrometer with a DTGS detector.
- Spectral Range: 4000 - 400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32

## Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

#### Sample Preparation:

- Prepare a dilute solution of **Bis(2-dimethylaminoethyl) ether** in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

#### GC-MS System and Conditions:

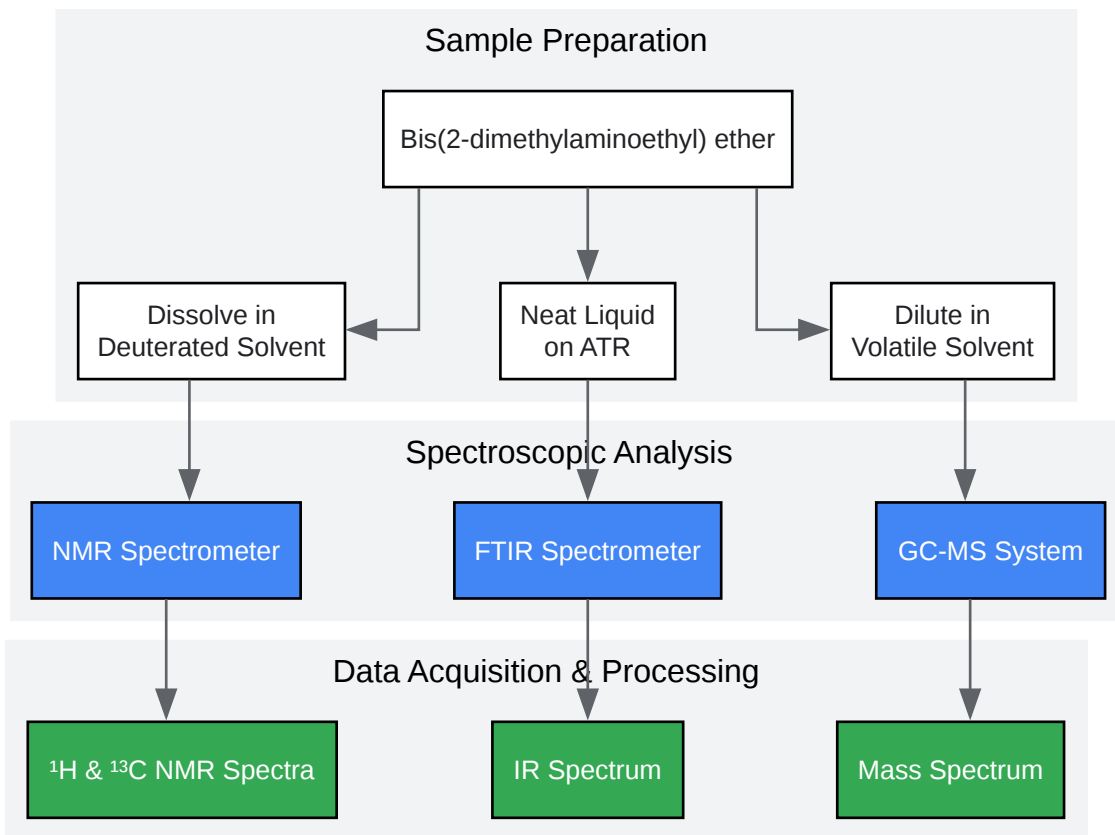
- Gas Chromatograph: Agilent 7890B GC (or equivalent).
- Mass Spectrometer: Agilent 5977A MSD (or equivalent).
- Column: HP-5ms (30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness) or a similar nonpolar capillary column.
- Inlet Temperature: 250  $^{\circ}\text{C}$
- Injection Volume: 1  $\mu\text{L}$  (splitless mode).
- Oven Temperature Program:
  - Initial temperature: 50  $^{\circ}\text{C}$ , hold for 2 minutes.

- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Ion Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-500.

## Logical Relationships and Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationship of the compound.

## General Spectroscopic Analysis Workflow



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Caption: Workflow for Spectroscopic Analysis.

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- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of "Bis(2-dimethylaminoethyl) ether"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b135502#spectroscopic-data-nmr-ir-mass-spec-of-bis-2-dimethylaminoethyl-ether]

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